Chemical properties of 4-(Ethoxycarbonyl)phenylzinc bromide in THF
Chemical properties of 4-(Ethoxycarbonyl)phenylzinc bromide in THF
Executive Summary
4-(Ethoxycarbonyl)phenylzinc bromide is a specialized organozinc reagent that bridges the gap between high reactivity and functional group tolerance. Unlike organolithium or Grignard reagents, which catastrophically react with electrophilic functional groups like esters, this organozinc species allows for the retention of the ethoxycarbonyl moiety during carbon-carbon bond formation.
This guide provides a rigorous examination of its chemical properties, synthesis via direct insertion (Knochel-type), and application in Palladium-catalyzed Negishi cross-coupling. It is designed for researchers requiring high-fidelity protocols for synthesizing complex pharmaceutical intermediates.
Chemical Profile & Properties[1][2][3][4][5][6]
The reagent is typically supplied or prepared as a 0.5 M solution in Tetrahydrofuran (THF) .[1][2][3] Its stability is derived from the moderate polarity of the carbon-zinc bond, which suppresses self-reaction with the internal ester group while maintaining sufficient nucleophilicity for transmetallation.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| IUPAC Name | Bromo-[4-(ethoxycarbonyl)phenyl]zinc | |
| CAS Number | 131379-40-3 | Active species |
| Molecular Formula | C₉H₉BrO₂Zn | |
| Molecular Weight | 294.45 g/mol | |
| Concentration | 0.5 M (Typical) | In anhydrous THF |
| Density | 0.992 g/mL | At 25°C |
| Appearance | Clear to slightly hazy liquid | Grey precipitate indicates degradation |
| Storage | 2–8°C | Under Argon/Nitrogen; Air/Moisture Sensitive |
Synthesis & Preparation Strategies
The Chemoselectivity Paradox
Attempting to synthesize this reagent via a Lithium-Halogen exchange or Grignard formation is a fundamental error. The intermediate aryl lithium or magnesium species would immediately attack the ester group (self-immolation), leading to polymerization or tertiary alcohol formation.
The Solution: Direct insertion of Zinc into the Carbon-Halide bond.[4]
Protocol A: Knochel-Type Direct Insertion (Recommended)
This method utilizes Lithium Chloride (LiCl) to solubilize the organozinc species, cleaning the metal surface and preventing passivation.
Reagents:
-
Ethyl 4-bromobenzoate (1.0 equiv)
-
Zinc dust (1.5 – 2.0 equiv, <10 micron preferred)
-
Lithium Chloride (anhydrous, 1.1 equiv)
-
THF (anhydrous)
-
Activators: 1,2-Dibromoethane (5 mol%), TMSCl (1 mol%)
Step-by-Step Methodology:
-
Drying: Flame-dry a Schlenk flask containing LiCl under high vacuum. This is critical; LiCl is hygroscopic.
-
Zinc Activation: Add Zinc dust.[5] Heat to 150°C under vacuum for 20 mins. Cool to RT and backfill with Argon.
-
Solvation: Add anhydrous THF.
-
Chemical Activation: Add 1,2-dibromoethane and heat gently until ethylene evolution (bubbling) occurs. Allow to cool. Add TMSCl to scour the oxide layer.
-
Insertion: Add Ethyl 4-bromobenzoate dropwise.
-
Reaction: Stir at mild heat (approx. 30–50°C) for 2–4 hours. Monitor by GC-MS (quench aliquot with iodine).
-
Filtration: Allow unreacted Zinc to settle. Cannulate the supernatant through a glass frit filter into a storage bottle.
Visualization: Preparation Workflow
Figure 1: Logical workflow for the preparation of 4-(Ethoxycarbonyl)phenylzinc bromide via LiCl-mediated direct insertion.
Reactivity Profile: The Negishi Coupling[1][5][8][10][11]
The primary utility of this reagent is in Negishi Cross-Coupling . It serves as the nucleophile, transferring the ester-functionalized aryl group to an aryl halide electrophile catalyzed by Palladium or Nickel.
Mechanism[5][8][12][13]
-
Oxidative Addition: Pd(0) inserts into the Aryl-Halide (Electrophile) bond.
-
Transmetallation: The rate-determining step where the Zinc moiety transfers its organic ligand to the Palladium center.[6] The presence of LiCl (from preparation) accelerates this step by forming a reactive zincate species
. -
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Experimental Protocol: Coupling with 3-Bromopyridine
Reagents:
-
4-(Ethoxycarbonyl)phenylzinc bromide (0.5 M in THF, 1.2 equiv)
-
3-Bromopyridine (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dba)₂/S-Phos for difficult substrates.
-
Solvent: THF (or THF/NMP mix for higher rates).
Procedure:
-
Charge a reaction vessel with 3-Bromopyridine and Pd catalyst under Argon.
-
Add the organozinc reagent dropwise at Room Temperature.
-
Heat to 60°C. Conversion is typically complete within 2–6 hours.
-
Quench: Cool to RT and add saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.
Visualization: Catalytic Cycle
Figure 2: The Negishi catalytic cycle. The organozinc reagent enters at the Transmetallation step (Blue).
Handling, Stability & Troubleshooting
Titration (Quality Control)
Before use, the precise concentration should be determined. The Iodine Titration method is standard:
-
Weigh a known amount of Iodine (I₂) into a dry flask.
-
Dissolve in dry THF.
-
Titrate with the organozinc solution until the brown color of iodine persists (or disappears, depending on indicator method; typically, titrate I₂ solution into the organozinc until color persists, or vice versa).
-
Preferred: Add organozinc to a known mass of I₂ in THF. The endpoint is the disappearance of the brown color.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield during Synthesis | Zinc surface passivation | Increase activation (more TMSCl) or use Rieke Zinc. Ensure LiCl is strictly anhydrous. |
| Precipitate in Bottle | Salt crashing out (ZnBr₂/LiCl) | If solution is clear above, it is likely usable. Titrate supernatant. If white solid is abundant, LiCl concentration may be too high. |
| Stalled Coupling Reaction | Catalyst poisoning or slow transmetallation | Add a polar co-solvent (NMP or DMI) to break up Zinc aggregates. Increase catalyst loading. |
| Exotherm upon addition | Moisture contamination | Stop addition. Check inert gas lines. Organozincs hydrolyze exothermically. |
Safety Hazards
-
H225: Highly flammable liquid and vapor.
-
H314: Causes severe skin burns and eye damage (due to hydrolysis to HBr/Zn(OH)₂).
-
Reactivity: Reacts violently with water. Not pyrophoric in the strictest sense (like t-BuLi), but can smoke in air.
References
-
Knochel, P., et al. (2006). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition. Link (Foundational work on LiCl-mediated insertion).
-
Sigma-Aldrich. (n.d.).[1] 2-(Ethoxycarbonyl)phenylzinc bromide solution Product Specification. Link
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie. Link (Mechanistic basis for LiCl solubilization).
-
Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition. Link
Sources
- 1. 2-(Ethoxycarbonyl)phenylzinc bromide 0.5M tetrahydrofuran 131379-40-3 [sigmaaldrich.com]
- 2. 131379-40-3 CAS MSDS (2-(ETHOXYCARBONYL)PHENYLZINC BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. regentchemicals.com.sg [regentchemicals.com.sg]
- 4. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
